Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate
Description
Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate (CAS 93957-52-9) is a synthetic intermediate in the production of fluvastatin sodium, a statin-class drug that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis . The compound features an indole core substituted with a 4-fluorophenyl group and an isopropyl chain at the 1-position (Figure 1). Its molecular formula is C₂₅H₂₆FNO₄, with a molecular weight of 423.47 g/mol . The presence of a methyl ester at the terminal carboxyl group and a 5-oxo moiety distinguishes it from the active pharmaceutical ingredient (API) fluvastatin sodium, which contains a sodium salt and dihydroxy groups .
This intermediate is critical in synthetic pathways for statins, where esterification steps enhance solubility during manufacturing . Its stereochemistry (E-configuration at the 6-enoate double bond) and functional groups (3-hydroxy, 5-oxo) influence both synthetic yield and downstream metabolic stability .
Properties
IUPAC Name |
methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,20,29H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVMHRSMHMKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Indole Alkylation and Subsequent Functionalization
-
- Starting with 3-(4-fluorophenyl)-1-isopropylindole, alkylation is performed using methylphosphonic acid derivatives under basic conditions (e.g., n-butyllithium) to introduce the side chain.
- Solvents: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran, which improves yield by 15% compared to traditional solvents.
Route 2: Stereoselective Reduction
- The (E)-configured double bond in the heptenoate side chain is established via stereoselective reduction using alkoxydialkylboranes (e.g., methoxydiethylborane).
- Reduction Conditions :
- Reducing Agent : Sodium borohydride (NaBH₄).
- Solvent System : Mixtures of methanol and THF optimize enantiomeric excess (>98%).
Critical Process Parameters
| Parameter | Optimal Condition | Impact on Yield/Quality | Source |
|---|---|---|---|
| Solvent for Alkylation | 2-Methyltetrahydrofuran | Increases yield by 15% vs. THF | |
| Reduction Temperature | 0–5°C during borane complex formation | Minimizes epimerization | |
| Crystallization Solvent | Isopropyl alcohol/diisopropyl ether (3:1) | Enhances crystalline purity (99.8%) |
Stereochemical Control
Achieving the desired 3R,5S configuration is critical to avoid anti-isomers, which are restricted to <0.8% in pharmaceutical-grade fluvastatin. Key strategies include:
- Chiral Boronate Complexes : Formation of a borane/boronate complex with methoxydiethylborane ensures syn-selective reduction.
- Solvent Effects : Methanol/THF mixtures stabilize transition states, favoring the correct stereochemistry.
Isolation and Purification
Post-synthesis isolation involves:
- Crystallization :
- The crude product is dissolved in isopropyl alcohol, heated to 40–45°C, and cooled to 10–15°C to precipitate crystalline product.
- Purity : XRD confirms crystallinity, with impurity levels <0.2%.
Analytical Characterization
| Technique | Key Observations | Purpose | Source |
|---|---|---|---|
| ¹H/¹³C NMR | - tert-Butyl singlet at δ 1.4 ppm | Confirms ester protection | |
| - (E)-doublet (J = 16.5 Hz) at δ 6.2 ppm | Verifies double bond configuration | ||
| HRMS | m/z 493.2264 [M+H]⁺ | Validates molecular formula (C₂₉H₃₂FNO₅) | |
| XRD | Distinct peaks at 2θ = 8.7°, 12.3°, 17.1° | Confirms crystalline form |
Industrial-Scale Optimization
Recent advancements focus on:
- Solvent Recovery : 2-Methyltetrahydrofuran allows 80% recovery vs. 50% for THF.
- Catalyst Recycling : Copper(II) chloride in acetone/water mixtures improves reaction efficiency (reused for 3 cycles without yield loss).
Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Epimerization | Low-temperature reduction (0–5°C) | Anti-isomer content <0.5% |
| Byproduct Formation | Use of anhydrous HF in acetonitrile | Reduces hydrolyzed impurities to <0.1% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the heptenoate ester.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidation of the indole core can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate has several scientific research applications:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly for antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Features of Methyl 7-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate and Analogues
Key Observations :
- Core Heterocycle: The target compound’s indole core contrasts with pyrimidine in rosuvastatin intermediates and quinoline in pitavastatin derivatives . Indole-based statins like fluvastatin exhibit distinct binding interactions with HMG-CoA reductase compared to pyrimidine-based rosuvastatin .
- Ester vs. Salt Form : The methyl ester in the target compound improves lipophilicity for synthetic handling, whereas the sodium salt in fluvastatin enhances water solubility for therapeutic delivery .
- 5-Oxo Group : The 5-oxo moiety in the target compound and 5-ketofluvastatin (a fluvastatin impurity) reduces HMG-CoA reductase inhibition compared to the 3,5-dihydroxy groups in active statins .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Properties
| Compound | Solubility (Aqueous) | logP | HMG-CoA Reductase IC₅₀ (nM) | Key Applications |
|---|---|---|---|---|
| Target Compound | Low (organic soluble) | 3.2* | >1000 (inactive) | Synthetic intermediate |
| Fluvastatin Sodium | High | 1.5 | 8–12 | Lipid-lowering therapy |
| Rosuvastatin Calcium | Low (pH-dependent) | 2.1 | 5–10 | Hyperlipidemia treatment |
| Pitavastatin Impurity 5 | Moderate | 3.8* | Not reported | Degradation product |
*Estimated using structure-activity relationship (SAR) models.
Key Observations :
- Bioactivity: The target compound lacks therapeutic activity due to the absence of critical 3,5-dihydroxy groups required for HMG-CoA reductase binding . In contrast, fluvastatin sodium and rosuvastatin exhibit nanomolar IC₅₀ values .
- Solubility : The methyl ester in the target compound reduces aqueous solubility compared to the ionic fluvastatin sodium, aligning with its role as a synthetic intermediate .
- Metabolic Stability : The 5-oxo group may render the compound susceptible to enzymatic reduction, as seen in 5-ketofluvastatin, a metabolite of fluvastatin .
Biological Activity
Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate is a complex organic compound classified as an indole derivative. Its structure incorporates a methyl ester group, an indole moiety, and a fluorophenyl substituent, which enhances its biological activity and pharmacokinetic properties. The molecular formula is , with an approximate molecular weight of 425.49 g/mol .
Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities:
- Antiviral Properties : Indole compounds have been shown to inhibit viral replication.
- Anti-inflammatory Effects : This compound may inhibit enzymes involved in inflammatory pathways, making it potentially useful in treating conditions like arthritis .
- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains.
The mechanism of action for this compound involves its interaction with specific biological macromolecules. Molecular docking studies suggest that this compound effectively binds to target proteins involved in inflammation and cancer progression. Interaction studies with cyclooxygenases indicate selective inhibition, contributing to its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique features that may confer distinct biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-heptenoate | Structure | Contains tert-butyl instead of methyl, affecting lipophilicity. |
| Indomethacin | Structure | A well-known anti-inflammatory drug; lacks indole nitrogen functionality. |
| Melatonin | Structure | A natural hormone with sleep-regulating properties; different functional groups and biological effects. |
These comparisons highlight the unique combination of functional groups in methyl 7-[3-(4-fluorophenyl)-1-propan-2-y]-3-hydroxy-5-oxoheptenoate that may lead to distinct therapeutic applications .
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of methyl 7-[3-(4-fluorophenyl)-1-propan-2-y-indol]-2-y]-3-hydroxy-5-oxoheptenoate:
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Research : A study conducted on various cancer cell lines showed that methyl 7-[3-(4-fluorophenyl)-1-propan-2-y-indol]-2-y]-3-hydroxy-5-oxoheptenoate induced apoptosis through the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational analyses indicated high binding affinity to targets associated with inflammation and cancer, supporting further exploration in drug development .
Q & A
Q. What are the recommended synthetic strategies for Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the indole core, followed by esterification and hydroxylation steps. Key strategies include:
- Catalyst Selection : Pd(OAc)₂ or PdCl₂ with ligands like PPh₃ for indole ring formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Isotopic Labeling : Deuterated analogs (e.g., isopropyl-d₆ groups) can be synthesized for metabolic studies via deuterium exchange .
- Yield Optimization :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | 15–20% |
| Reaction Time | 12–18 hrs | 10% |
| Catalyst Loading | 5 mol% Pd | 25% |
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluorophenyl and propan-2-yl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₅FNO₅) with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry of the hept-6-enoate chain .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, chemical-resistant suits, and respiratory protection (N95 masks) to avoid dermal/airway exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; use sealed containers for halogenated waste (e.g., fluorophenyl derivatives) .
Q. Which analytical methods are suitable for quantifying this compound in mixtures?
- Methodological Answer :
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Degradation Pathway | Stability Recommendation |
|---|---|---|
| pH < 3 | Ester hydrolysis | Store in neutral buffers |
| >40°C | Dehydration of 3-hydroxy group | Refrigerate (2–8°C) |
| Light exposure | Photoisomerization of enoate | Use amber vials |
Advanced Research Questions
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Ligands : Use (R)-BINAP with Pd to control stereochemistry at the 3-hydroxy position .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for selective esterification of diastereomers .
Q. How can computational modeling resolve contradictions in experimental vs. predicted solubility?
- Methodological Answer :
- Molecular Dynamics Simulations : Calculate logP (predicted: 3.2 ± 0.5) and compare with shake-flask experiments .
- Hansen Solubility Parameters : Refine predictions using HSPiP software to account for fluorophenyl hydrophobicity.
Q. What strategies mitigate byproduct formation during indole ring functionalization?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dimers/trimers from radical coupling .
- Additives : Add TEMPO (0.5 equiv) to suppress radical intermediates .
Q. How does the compound interact with cytochrome P450 enzymes in vitro?
- Methodological Answer :
Q. What pharmacopeial standards apply to impurity profiling of this compound?
- Methodological Answer :
- USP Guidelines : Limit unidentified impurities to <0.1% (w/w) via gradient HPLC (USP30/31 methods) .
- Forced Degradation : Expose to oxidative (H₂O₂), thermal, and hydrolytic stress to characterize degradation products .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
